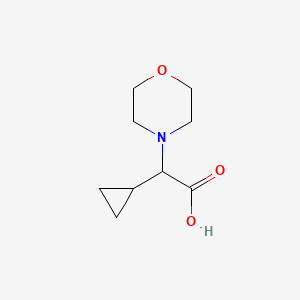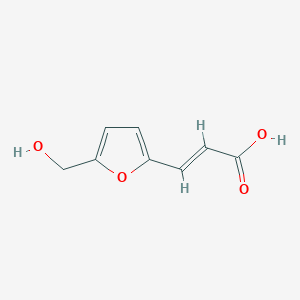
2,3-Difluorophenyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluorophenyl azide is an organic compound characterized by the presence of two fluorine atoms and an azide group attached to a benzene ring
Mechanism of Action
Target of Action
The primary target of 2,3-Difluorophenyl azide is Poly (ADP-ribose) polymerase 1 (PARP1) . PARP1 is overexpressed in a variety of cancers, especially breast and ovarian cancers .
Mode of Action
This compound interacts with its target, PARP1, by inhibiting its enzymatic activity . This compound shows high selectivity and high potency against the PARP1 enzyme . In the context of azides, they can be used as nucleophiles in S N 2 reactions .
Biochemical Analysis
Biochemical Properties
Azides are generally known for their reactivity and versatility in chemistry . They can participate in a variety of reactions, including the Huisgen 1,3-dipolar cycloaddition, which yields 1,2,3-triazoles . This reaction is often used in the synthesis of various biologically active compounds .
Cellular Effects
For instance, some azides have been used as inhibitors of poly (ADP-ribose) polymerase 1 (PARP1), a protein overexpressed in various cancers .
Molecular Mechanism
The exact molecular mechanism of action of 2,3-Difluorophenyl azide is not well-known. Azides are known to participate in various reactions at the molecular level. For instance, they can act as nucleophiles in substitution reactions . In the context of biochemistry, this could potentially lead to the modification of biomolecules, affecting their function.
Metabolic Pathways
Azides can potentially be involved in various metabolic reactions due to their reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Difluorophenyl azide can be synthesized through several methods. One common approach involves the reaction of 2,3-difluoroaniline with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then treated with sodium azide to yield this compound.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluorophenyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Cycloaddition Reactions: It can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Cycloaddition: Copper(I) catalysts, often in the presence of a base.
Reduction: Lithium aluminum hydride, palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Amines: From reduction reactions.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
2,3-Difluorophenyl azide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1,4-Difluorobenzene: Similar in structure but lacks the azide group, making it less reactive in certain types of reactions.
2,4-Difluorophenyl azide: Another difluorinated azide, differing in the position of the fluorine atoms, which can influence its reactivity and applications.
Uniqueness
2,3-Difluorophenyl azide is unique due to the specific positioning of the fluorine atoms and the azide group on the benzene ring. This arrangement imparts distinct electronic properties and reactivity, making it particularly useful in certain synthetic applications and research contexts.
Properties
IUPAC Name |
1-azido-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2N3/c7-4-2-1-3-5(6(4)8)10-11-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNOUJKOFZTVOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(methoxymethyl)-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2778066.png)
![4-fluoro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2778067.png)

![7-[2-(azepan-1-yl)-2-oxoethanesulfonyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2778073.png)
amine](/img/structure/B2778075.png)






![6-ethyl-2-(3-oxo-3H-benzo[f]chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2778087.png)


